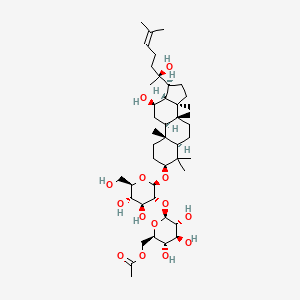
2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that belongs to the class of sulfonylureas. It has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide involves the inhibition of several key signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways. It also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting these pathways, this compound is able to induce cell cycle arrest and apoptosis, as well as reduce inflammation and improve glucose tolerance.
Biochemical and Physiological Effects:
2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its ability to improve glucose tolerance and insulin sensitivity. However, there are some limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research of 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer, diabetes, and inflammation. Another direction is to study its safety and efficacy in humans, as well as its potential for drug development. Additionally, further research can be done to elucidate its mechanism of action and identify potential targets for drug development.
Synthesemethoden
The synthesis of 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide involves the reaction of 4-(phenylsulfonyl)aniline with 2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Eigenschaften
IUPAC Name |
N-[4-(benzenesulfonyl)phenyl]-2-methoxy-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S2/c1-32-23-14-13-21(34(30,31)26-15-5-6-16-26)17-22(23)24(27)25-18-9-11-20(12-10-18)33(28,29)19-7-3-2-4-8-19/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMABPYCWKXDUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

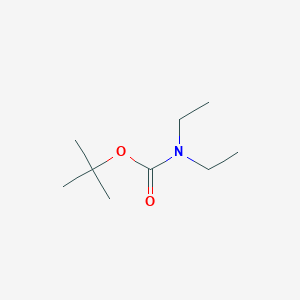
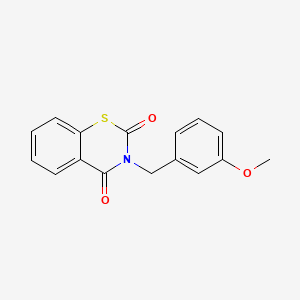
![N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2539255.png)
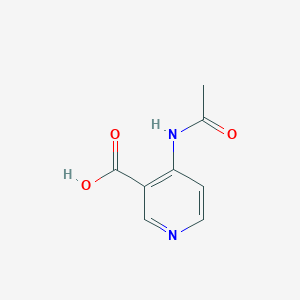
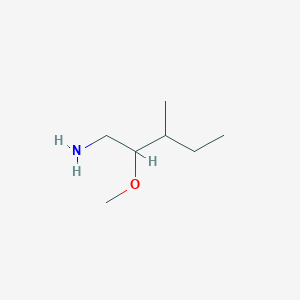



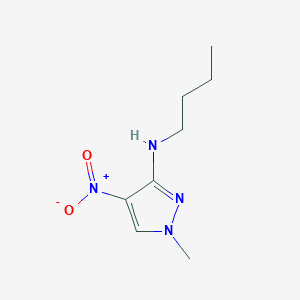
![N-(2,3-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2539270.png)
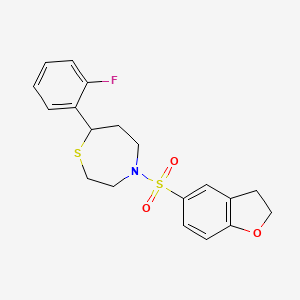

![4-chloro-N'-[(1E)-{2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl}methylidene]benzohydrazide](/img/structure/B2539274.png)
